molecular formula C12H14N2O3 B14001111 2-(4-Methoxyphenyl)-4,5-dimethyl-3-oxo-1H-3lambda~5~-imidazol-1-ol CAS No. 58099-77-7

2-(4-Methoxyphenyl)-4,5-dimethyl-3-oxo-1H-3lambda~5~-imidazol-1-ol

Cat. No.: B14001111
CAS No.: 58099-77-7
M. Wt: 234.25 g/mol
InChI Key: NEKKYZBWPYLPII-UHFFFAOYSA-N
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Description

3-hydroxy-2-(4-methoxyphenyl)-4,5-dimethyl-1-oxido-imidazole is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2-(4-methoxyphenyl)-4,5-dimethyl-1-oxido-imidazole typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 4,5-dimethylimidazole in the presence of a suitable oxidizing agent. The reaction conditions often require controlled temperatures and pH to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-2-(4-methoxyphenyl)-4,5-dimethyl-1-oxido-imidazole undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

3-hydroxy-2-(4-methoxyphenyl)-4,5-dimethyl-1-oxido-imidazole has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-hydroxy-2-(4-methoxyphenyl)-4,5-dimethyl-1-oxido-imidazole involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups may participate in hydrogen bonding or other interactions with biological molecules, influencing their activity. The imidazole ring can interact with enzymes or receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one: A compound with similar structural features but different biological activities.

    4,5-dimethylimidazole: Shares the imidazole ring but lacks the hydroxy and methoxy groups.

Uniqueness

3-hydroxy-2-(4-methoxyphenyl)-4,5-dimethyl-1-oxido-imidazole is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.

Properties

CAS No.

58099-77-7

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

1-hydroxy-2-(4-methoxyphenyl)-4,5-dimethyl-3-oxidoimidazol-3-ium

InChI

InChI=1S/C12H14N2O3/c1-8-9(2)14(16)12(13(8)15)10-4-6-11(17-3)7-5-10/h4-7,15H,1-3H3

InChI Key

NEKKYZBWPYLPII-UHFFFAOYSA-N

Canonical SMILES

CC1=C([N+](=C(N1O)C2=CC=C(C=C2)OC)[O-])C

Origin of Product

United States

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